3-Pyrrolidinone,5-methyl-,HCl
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Overview
Description
3-Pyrrolidinone,5-methyl-,HCl, also known as Pyrrolidin-3-one HCl, is a chemical compound with the molecular formula C4H8ClNO . It is a derivative of Pyrrolidine, which is an organic compound with the molecular formula (CH2)4NH . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The synthesis of pyrrolidine-based organocatalysts has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinone,5-methyl-,HCl is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to undergo various chemical reactions. For example, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Scientific Research Applications
- Field : Medicinal Chemistry
- Application : Pyrrolidine, a derivative of pyrrolidinone, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Method : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
- Field : Pharmacology
- Application : Aqueous Lutrol® F127 system comprising N-methylpyrrolidin-2-one (NMP) showed antimicrobial effect against S. aureus, E. coli, and C. albicans .
- Method : The method involves the use of an aqueous Lutrol® F127 system comprising N-methylpyrrolidin-2-one (NMP) .
- Results : The system showed an antimicrobial effect in a dose-dependent manner with respect to NMP .
Drug Discovery
Antimicrobial Activity
- Field : Pharmacology
- Application : Certain 3-benzhydryl and 3-isopropyl derivatives have shown favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test .
- Method : The method involves the synthesis of 3-benzhydryl, 3-isopropyl, 3-methyl, and unsubstituted derivatives .
- Results : The results showed that these derivatives have anticonvulsant activity .
- Field : Neuropharmacology
- Application : 1,3,5-Triaryl-1H-pyridin-2-one derivatives could non-competitively inhibit the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which is known as one type of ionotropic glutamate receptors (iGluRs) .
- Method : The method involves the transformation of a compound to 1,3,5-triaryl-1H-pyridin-2-one derivatives .
- Results : The results showed that these derivatives could non-competitively inhibit the activity of AMPAR .
Anticonvulsant Activity
Inhibition of Ionotropic Glutamate Receptors
- Field : Oncology
- Application : Certain pyrrole and pyrrolidine analogs have been found to have anticancer properties . For example, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one are known to be competitive inhibitors of EGFR and VEGFR .
- Method : The method involves the synthesis of these specific derivatives .
- Results : The results showed that these derivatives have anticancer activity .
- Field : Pharmacology
- Application : A number of pyrrolidine alkaloids have been shown to possess several important biological activities, including antibacterial, antifungal, antiparasitic and anthelmintic activities .
- Method : The method involves the extraction and isolation of these alkaloids from various sources .
- Results : The results showed that these alkaloids have antimicrobial and antiparasitic activities .
Anticancer Activity
Antibacterial, Antifungal, Antiparasitic and Anthelmintic Activities
Future Directions
Pyrrolidine derivatives, including 3-Pyrrolidinone,5-methyl-,HCl, have shown promise in pharmacotherapy . They can be used for the future development of novel compounds active against different infections and diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
properties
IUPAC Name |
5-methylpyrrolidin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHSNODCITTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinone,5-methyl-,HCl | |
CAS RN |
1383734-93-7 |
Source
|
Record name | 5-methylpyrrolidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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